molecular formula C13H7F4NO2 B12070406 5-Fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinic acid

5-Fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinic acid

Cat. No.: B12070406
M. Wt: 285.19 g/mol
InChI Key: JBDBTGHYYYXKFA-UHFFFAOYSA-N
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Description

5-Fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinic acid is an organic compound that belongs to the class of fluorinated aromatic carboxylic acids. This compound is characterized by the presence of a fluorine atom at the 5-position of the isonicotinic acid ring and a trifluoromethyl group attached to the phenyl ring at the 4-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atom and trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation Products: Quinones, carboxylates.

    Reduction Products: Alcohols, aldehydes.

    Substitution Products: Amines, thiols, halides.

Scientific Research Applications

5-Fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its fluorinated aromatic structure.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinic acid is unique due to the combination of a fluorine atom and a trifluoromethyl group on the aromatic ring, which imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

Molecular Formula

C13H7F4NO2

Molecular Weight

285.19 g/mol

IUPAC Name

5-fluoro-2-[4-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid

InChI

InChI=1S/C13H7F4NO2/c14-10-6-18-11(5-9(10)12(19)20)7-1-3-8(4-2-7)13(15,16)17/h1-6H,(H,19,20)

InChI Key

JBDBTGHYYYXKFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C(=C2)C(=O)O)F)C(F)(F)F

Origin of Product

United States

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